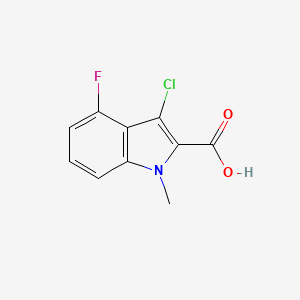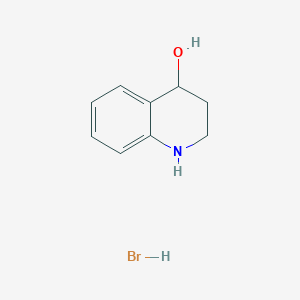![molecular formula C14H13FO2 B11877680 6'-Fluorospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B11877680.png)
6'-Fluorospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Fluorospiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione is a synthetic organic compound characterized by a spirocyclic structure, where a fluorine atom is attached to the spiro carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Fluorospiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione typically involves the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a cyclohexane derivative and an indene derivative.
Introduction of the fluorine atom: The fluorination step can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
6’-Fluorospiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6’-Fluorospiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The spirocyclic structure also contributes to the compound’s stability and bioavailability.
Comparison with Similar Compounds
- 6’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one
- 5’-Fluorospiro[cyclopropane-1,3’-indolin]-2’-one
Comparison:
- Structural Differences: While 6’-Fluorospiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione has a cyclohexane ring, the similar compounds have a cyclopropane ring. This difference in ring size can influence the compound’s reactivity and stability.
- Unique Features: The presence of the indene moiety in 6’-Fluorospiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione provides unique electronic properties, making it distinct from the other similar compounds.
Properties
Molecular Formula |
C14H13FO2 |
|---|---|
Molecular Weight |
232.25 g/mol |
IUPAC Name |
6-fluorospiro[3H-indene-2,4'-cyclohexane]-1,1'-dione |
InChI |
InChI=1S/C14H13FO2/c15-10-2-1-9-8-14(13(17)12(9)7-10)5-3-11(16)4-6-14/h1-2,7H,3-6,8H2 |
InChI Key |
QTWIYYAQHCDIKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=O)CC3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Methylindeno[1,2-b]indol-10(5H)-one](/img/structure/B11877622.png)

![7-Amino-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11877628.png)


![8,9-Dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline](/img/structure/B11877649.png)
![6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11877650.png)




